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Compound of Interest

4-Chloro-2,6-dimethyl-3-
Compound Name:
nitropyridine

Cat. No.: B103006

IUPAC Name: 4-chloro-2,6-dimethyl-3-nitropyridine

This technical guide provides a comprehensive overview of 4-chloro-2,6-dimethyl-3-
nitropyridine, a key chemical intermediate for researchers, scientists, and professionals in
drug development and agrochemical synthesis. This document outlines its chemical and
physical properties, experimental protocols for its synthesis, and its role in the development of
pharmacologically active compounds.

Chemical and Physical Properties

4-Chloro-2,6-dimethyl-3-nitropyridine is a substituted pyridine derivative with the molecular
formula C7H7CIN20:2.[1] Its structure, featuring a chlorine atom at the 4-position, two methyl
groups at the 2- and 6-positions, and a nitro group at the 3-position, makes it a versatile
building block in organic synthesis. The electron-withdrawing nature of the nitro group and the
pyridine nitrogen atom activates the chlorine atom for nucleophilic aromatic substitution, which
is a key feature of its reactivity.[2]

A summary of its key physicochemical and spectroscopic properties is presented below.

Table 1: Physicochemical Properties of 4-Chloro-2,6-dimethyl-3-nitropyridine
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Property Value Reference(s)
4-chloro-2,6-dimethyl-3-

IUPAC Name ) o [1]
nitropyridine

CAS Number 15513-48-1 [1]13]

Molecular Formula C7H7CIN202 [11[3]

Molecular Weight 186.60 g/mol [4]
White to light yellow

Appearance [3]
powder/crystal

Melting Point 71-75°C [3]

Purity >98% (GC) [3]

Storage Conditions

2-8°C

[3]

Table 2: Spectroscopic Data for 4-Chloro-2,6-dimethyl-3-nitropyridine
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Spectroscopy Expected Features/Data Reference(s)
Aromatic proton: ~7.22 ppm;

1H NMR Methyl protons: ~2.58 and 2.61  [2]
ppm.
Aromatic carbons: ~110-160

13C NMR ppm; Methyl carbons at a [2]

lower chemical shift.

IR Spectroscopy

C=C and C=N stretching
(aromatic ring): ~1400-1600
cm~1; Asymmetric and
symmetric NO: stretching:
~1530 cm~t and 1350 cm™1.

[2]

Mass Spectrometry

Molecular ion peak

corresponding to the molecular
weight; common fragmentation
includes loss of the nitro group

and chlorine atom.

[2]

Experimental Protocols

The synthesis of 4-chloro-2,6-dimethyl-3-nitropyridine is crucial for its application as a

chemical intermediate. Below are representative experimental protocols for its synthesis and a

key reaction.

Synthesis of 4-Chloro-2,6-dimethyl-3-nitropyridine

A common method for the synthesis of this compound involves the chlorination of a

nitropyridone precursor.[2] An alternative patented method involves a multi-step synthesis

starting from 2,6-dimethyl-4-pyrone.[5]

Protocol 1: Chlorination of 2,6-dimethyl-3-nitro-4-pyridone[2]

o Starting Material: 2,6-dimethyl-3-nitro-4-pyridone

e Reagent: Phosphorus oxychloride (POCIs)
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e Procedure:

o A mixture of 2,6-dimethyl-3-nitro-4-pyridone (e.g., 11.23 g, 66.8 mmol) and phosphorus
oxychloride (e.g., 57 ml) is heated at reflux for 1.5 hours.

o After the reaction is complete, the excess phosphorus oxychloride is removed under
reduced pressure.

o The residue is carefully poured onto crushed ice.

o The resulting mixture is neutralized with a suitable base (e.g., sodium carbonate) to
precipitate the product.

o The crude product is collected by filtration, washed with water, and dried.

o Purification can be achieved by recrystallization from a suitable solvent (e.g.,
ethanol/water).

Nucleophilic Aromatic Substitution (SNAr) Reaction

The chlorine atom at the 4-position is highly susceptible to nucleophilic attack, making it an
excellent substrate for SNAr reactions. This reactivity is central to its use in synthesizing more
complex molecules.[2]

Protocol 2: General SNAr with an Amine Nucleophile[2]

Substrate: 4-Chloro-2,6-dimethyl-3-nitropyridine
o Nucleophile: A primary or secondary amine (e.g., ethanolamine)
» Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

o Base (optional): A non-nucleophilic base like potassium carbonate (K2COs) or triethylamine
(NEts) to scavenge the HCI byproduct.

e Procedure:

o Dissolve 4-chloro-2,6-dimethyl-3-nitropyridine in the chosen solvent in a reaction flask.
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[e]

Add the amine nucleophile (typically 1.1 to 1.5 equivalents) to the solution. If a base is
used, it is also added at this stage.

o The reaction mixture is stirred, often at an elevated temperature (e.g., 80-120 °C), and
monitored by a suitable technique like thin-layer chromatography (TLC).

o Upon completion, the reaction mixture is cooled to room temperature and partitioned
between water and an organic solvent (e.g., ethyl acetate).

o The organic phase is separated, dried over a suitable drying agent (e.g., anhydrous
magnesium sulfate), and concentrated under reduced pressure to yield the product.

Applications in Drug Development

4-Chloro-2,6-dimethyl-3-nitropyridine is a valuable intermediate in the synthesis of
pharmaceutical compounds, particularly antihistamines.[3] While a specific, widely marketed
drug synthesized directly from this starting material is not prominently documented in publicly
available literature, its structural motifs are relevant to the development of H1 receptor
antagonists.

Visualized Workflows and Pathways
Synthetic Pathway of 4-Chloro-2,6-dimethyl-3-
hitropyridine

The following diagram illustrates a patented synthetic route for 4-chloro-2,6-dimethyl-3-
nitropyridine.
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Caption: Synthetic route to 4-chloro-2,6-dimethyl-3-nitropyridine.

General Experimental Workflow for SNAr Reaction

This diagram outlines the typical laboratory workflow for a nucleophilic aromatic substitution
reaction using 4-chloro-2,6-dimethyl-3-nitropyridine.

Reaction Setup Reaction Workup & Isolation
Dissolve Substrate Add Nucleophile Heat & Stir Cool & Partition Dry & Concentrate
in Solvent (& Optional Base) (e.g., 80-120°C) Monitor by TLC (Water/Organic Solvent) Separate Layers Organic Layer Purify Product

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b103006?utm_src=pdf-body-img
https://www.benchchem.com/product/b103006?utm_src=pdf-body
https://www.benchchem.com/product/b103006?utm_src=pdf-body
https://www.benchchem.com/product/b103006?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Caption: Experimental workflow for nucleophilic aromatic substitution.

Generalized Signaling Pathway for a Derived H1
Antihistamine

Derivatives of 4-chloro-2,6-dimethyl-3-nitropyridine can be used to synthesize H1
antihistamines. These drugs act as inverse agonists at the H1 histamine receptor, stabilizing its
inactive conformation and thereby blocking the downstream signaling that leads to allergic
symptoms.
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Caption: Generalized mechanism of H1 receptor inverse agonism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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